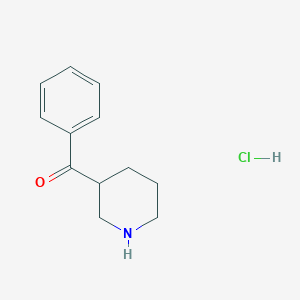

N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

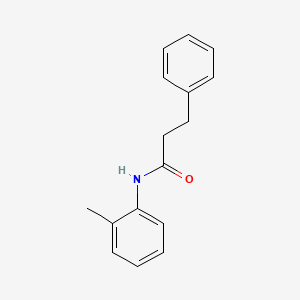

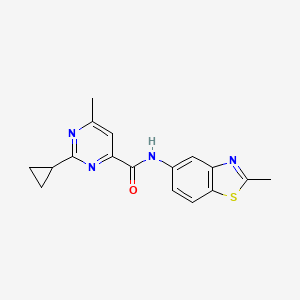

“N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride” is a chemical compound. It is related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación

Antibacterial Activity

EN300-6482311: has been investigated for its antibacterial potential. Researchers synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using a straightforward synthetic route. These derivatives were obtained with yields ranging from 55% to 92% in relatively short reaction times . Although most compounds did not exhibit significant antibacterial effects, one compound demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.

Anti-Tubercular Agents

In the quest for potent anti-tubercular drugs, novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. While this specific compound was not directly studied, it highlights the broader interest in piperidine-based structures for combating tuberculosis .

Cancer Research

The piperidine nucleus plays a crucial role in drug discovery. Researchers have synthesized N-(piperidine-4-yl)benzamide compounds and explored their effects against cancer cells. Structure-activity relationship studies revealed that substituents such as halogen, carboxyl, nitro, or methyl groups on the benzamide ring enhanced cytotoxicity. While the exact compound EN300-6482311 was not part of this study, it underscores the potential of piperidine derivatives in cancer research .

Isoxazole Derivatives

EN300-6482311 contains an isoxazole ring, a scaffold with diverse pharmacological applications. Isoxazole derivatives have demonstrated analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities. Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, an active metabolite of the antipsychotic risperidone .

Biological Targets

The 1H-pyrazolo[3,4-b]pyridine structure, which shares similarities with EN300-6482311, has been explored for various biological targets. While not directly related, these types of structures have found applications in diverse areas, emphasizing their versatility in drug development .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which share structural features with EN300-6482311, act as selective inhibitors of the enzyme acetylcholinesterase (AChE). These compounds are used in the treatment of Alzheimer’s disease .

Propiedades

IUPAC Name |

N-(6-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-10-2-1-9(7-13-10)14-11(16)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2,(H,13,15)(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMHWNSJUSEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CNC(=O)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2686542.png)

![4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2686546.png)

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid](/img/structure/B2686557.png)